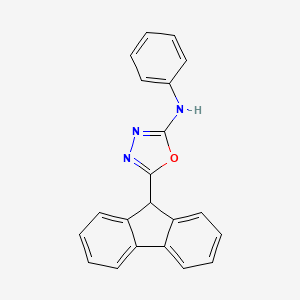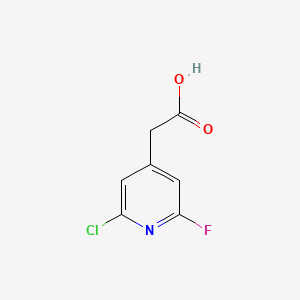
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the third position and a hydroxyl group at the fifth position on the pyridine ring, with an ethanone group attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone typically involves the bromination of 3-hydroxypyridine followed by the introduction of the ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The process may involve:
Bromination: 3-Hydroxypyridine is treated with bromine in an organic solvent such as acetic acid or dichloromethane, often at low temperatures to control the reaction rate.
Ethanone Introduction: The brominated product is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are crucial due to the use of hazardous chemicals like bromine.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Bromo-5-oxopyridin-2-yl)ethanone or 1-(3-Bromo-5-carboxypyridin-2-yl)ethanone.
Reduction: Formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-pyridin-2-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(3-Bromo-2-pyridinyl)ethanone: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone: A positional isomer with the bromine and hydroxyl groups at different positions, leading to variations in chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6BrNO2 |
|---|---|
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
1-(3-bromo-5-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(8)2-5(11)3-9-7/h2-3,11H,1H3 |
InChI-Schlüssel |
RTRUYGHIXCHZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)








